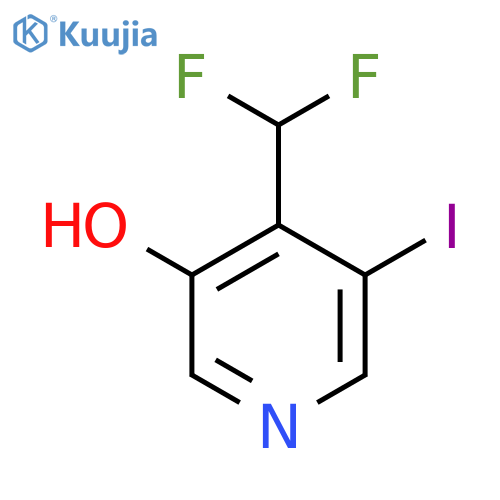

Cas no 1804485-40-2 (4-(Difluoromethyl)-3-iodo-5-hydroxypyridine)

1804485-40-2 structure

商品名:4-(Difluoromethyl)-3-iodo-5-hydroxypyridine

CAS番号:1804485-40-2

MF:C6H4F2INO

メガワット:271.00334072113

CID:4918865

4-(Difluoromethyl)-3-iodo-5-hydroxypyridine 化学的及び物理的性質

名前と識別子

-

- 4-(Difluoromethyl)-3-iodo-5-hydroxypyridine

-

- インチ: 1S/C6H4F2INO/c7-6(8)5-3(9)1-10-2-4(5)11/h1-2,6,11H

- InChIKey: PAWCIFSYSZKNOG-UHFFFAOYSA-N

- ほほえんだ: IC1=CN=CC(=C1C(F)F)O

計算された属性

- せいみつぶんしりょう: 270.931

- どういたいしつりょう: 270.931

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33.1

- 疎水性パラメータ計算基準値(XlogP): 1.8

4-(Difluoromethyl)-3-iodo-5-hydroxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024003475-250mg |

4-(Difluoromethyl)-3-iodo-5-hydroxypyridine |

1804485-40-2 | 97% | 250mg |

$700.40 | 2022-04-02 | |

| Alichem | A024003475-1g |

4-(Difluoromethyl)-3-iodo-5-hydroxypyridine |

1804485-40-2 | 97% | 1g |

$1,713.60 | 2022-04-02 | |

| Alichem | A024003475-500mg |

4-(Difluoromethyl)-3-iodo-5-hydroxypyridine |

1804485-40-2 | 97% | 500mg |

$1,058.40 | 2022-04-02 |

4-(Difluoromethyl)-3-iodo-5-hydroxypyridine 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

1804485-40-2 (4-(Difluoromethyl)-3-iodo-5-hydroxypyridine) 関連製品

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量